3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid, also known as BMOC acid, is a white crystalline powder. It has a molecular formula of C12H11NO3 and an average mass of 217.221 Da .
Synthesis Analysis
The synthesis of oxazoles, including this compound, often involves direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . This process can be catalyzed by palladium and uses task-specific phosphine ligands . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the 3-position of the oxazole ring, a methyl group at the 5-position, and a carboxylic acid group at the 4-position .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed direct arylation and alkenylation . The reaction conditions can be adjusted to favor arylation at either the C-5 or C-2 position .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. It has a molecular formula of C12H11NO3 and an average mass of 217.221 Da .Scientific Research Applications
Synthesis and Bioactivity
- 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid and its derivatives have been synthesized for various applications. One study focused on the synthesis of methyl 5-substituted oxazole-4-carboxylates and their conversion to carboxylic acids and carboxamides. These compounds exhibited inhibitory activity on blood platelet aggregation, comparable to aspirin in some cases (Ozaki et al., 1983).
Chemical Transformations and Derivatives
- Research has been conducted on the transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These transformations were utilized for introducing various residues into the oxazole structure, highlighting the compound's versatility in chemical synthesis (Prokopenko et al., 2010).
Potential in Drug Design
- The compound has been explored in the design of new drugs. For instance, novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives were synthesized as PPAR alpha/gamma dual agonists, showing potential for treating diabetes and lipid disorders (Pingali et al., 2008).
Photoreactive Properties
- The photoreactive properties of oxazole derivatives have been investigated, with studies on photoactivatable prodrugs of carboxylic acids based on new coumarin fused oxazole heterocycles. This research highlights the compound's utility in developing photosensitive drug delivery systems (Soares et al., 2017).
Catalytic Applications
- The compound has been utilized in catalytic processes. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds demonstrated its role in overcoming challenges in chemical synthesis (Ferrini et al., 2015).
Future Directions
The future directions for research on 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid and similar compounds could involve further exploration of their biological activities. Given the wide range of activities exhibited by oxazole derivatives, there may be potential for the development of new therapeutic agents . Additionally, the development of more eco-friendly synthetic strategies could be a valuable area of research .
Mechanism of Action
Target of Action
Oxazole derivatives are known to have significant biological interests .
Mode of Action
It is known that oxazole derivatives interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biological activities .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial and anti-biofilm activities .
properties
IUPAC Name |
3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-11(12(14)15)10(13-16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAOOSNXQFJADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017165-31-9 |
Source
|
Record name | 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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